![molecular formula C16H26N2O7 B12904240 Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate CAS No. 53478-26-5](/img/structure/B12904240.png)
Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate is a complex organic compound with the molecular formula C16H26N2O7 and a molecular weight of 358.39 . This compound is known for its unique structure, which includes an oxazolidinyl ring and a malonate ester group. It is primarily used in experimental and research settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate typically involves multiple steps, starting with the preparation of the oxazolidinyl ring and the malonate ester. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but generally require controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the oxazolidinyl ring.
Acetamido malonate: Contains an acetamido group but lacks the oxazolidinyl ring.
Oxazolidinone derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate is unique due to its combination of an oxazolidinyl ring and a malonate ester group.
Eigenschaften
53478-26-5 | |
Molekularformel |
C16H26N2O7 |
Molekulargewicht |
358.39 g/mol |
IUPAC-Name |
diethyl 2-acetamido-2-[4-(2-oxo-1,3-oxazolidin-3-yl)butyl]propanedioate |
InChI |
InChI=1S/C16H26N2O7/c1-4-23-13(20)16(17-12(3)19,14(21)24-5-2)8-6-7-9-18-10-11-25-15(18)22/h4-11H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
VUIRTWBHRGHKNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCCCN1CCOC1=O)(C(=O)OCC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.